BenchChemオンラインストアへようこそ!

1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Medicinal chemistry spirocyclic compounds isoxazole SAR

A fully synthetic spirochromanone-isoxazole hybrid (Fsp3 ~0.45) for antimicrobial screening & PPI-focused DEL/FBDD. The 5-phenylisoxazole-3-carbonyl moiety delivers distinct electronic and steric features vs. simpler analogs. Lab evidence shows class-level Gram-positive activity (MIC 25–100 µg/mL). Ideal as a negative control or selectivity comparator in TPD assays, avoiding the glutarimide motif. Order alongside the spirocyclic amine precursor for in-house SAR expansion.

Molecular Formula C22H18N2O4
Molecular Weight 374.396
CAS No. 1448048-13-2
Cat. No. B2488458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
CAS1448048-13-2
Molecular FormulaC22H18N2O4
Molecular Weight374.396
Structural Identifiers
SMILESC1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=NOC(=C4)C5=CC=CC=C5
InChIInChI=1S/C22H18N2O4/c25-18-13-22(27-19-9-5-4-8-16(18)19)10-11-24(14-22)21(26)17-12-20(28-23-17)15-6-2-1-3-7-15/h1-9,12H,10-11,13-14H2
InChIKeyJYSJMVQJMHVYNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448048-13-2): Structural Identity and Compound Class Context for Procurement Evaluation


1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448048-13-2) is a fully synthetic small molecule (C22H18N2O4, MW 374.396) belonging to the spirochromanone–isoxazole hybrid class . It features a spiro[chroman-2,3'-pyrrolidin]-4-one core in which the pyrrolidine nitrogen is acylated with a 5-phenylisoxazole-3-carbonyl moiety . This compound sits within a broader family of spirocyclic chromanone–azole hybrids that have been investigated for antimicrobial and anticancer potential, though published quantitative head-to-head comparator data for this specific compound remain extremely limited [1].

Why In-Class Spirochromanone–Isoxazole Analogs Cannot Be Freely Substituted for 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one


The spiro[chroman-2,3'-pyrrolidin]-4-one scaffold is a privileged chemotype that has been elaborated with diverse N-acyl and N-sulfonyl substituents (e.g., nicotinoyl, pyrazine-2-carbonyl, furan-2-carbonyl, 3,5-dimethylisoxazol-4-ylsulfonyl, 2-chlorophenylsulfonyl), each producing distinct biological profiles . The 5-phenylisoxazole-3-carbonyl substituent present on the target compound introduces specific electronic (electron-withdrawing isoxazole), steric (planar phenyl extension), and hydrogen-bonding features that are absent in simpler acyl or sulfonyl analogs. Within the spirochromanone–isoxazole hybrid series, subtle changes in the isoxazole substitution pattern (e.g., 5-phenyl vs. 3,5-dimethyl or unsubstituted isoxazole) have been shown to alter antimicrobial potency, making simple inter-compound substitution unreliable without direct comparative data [1].

Quantitative Differentiation Evidence for 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one: What the Data Show and What Remains Unproven


Structural Differentiation: 5-Phenylisoxazole-3-carbonyl vs. Common N-Acyl Substituents on the Spiro[chroman-2,3'-pyrrolidin]-4-one Core

The target compound is distinguished from the majority of commercially available spiro[chroman-2,3'-pyrrolidin]-4-one derivatives by its 5-phenylisoxazole-3-carbonyl substituent. Common alternatives bear nicotinoyl, pyrazine-2-carbonyl, furan-2-carbonyl, or substituted phenylsulfonyl groups . The 5-phenylisoxazole moiety provides a distinct pharmacophoric profile: the isoxazole ring offers two H-bond acceptors (N and O) and the 5-phenyl group contributes π-stacking potential and increased lipophilicity (clogP estimated ~3.0–3.5 for the full compound vs. ~1.5–2.0 for the nicotinoyl analog) . No direct biological potency comparison between this compound and its N-acyl variants has been published in the peer-reviewed literature.

Medicinal chemistry spirocyclic compounds isoxazole SAR

Class-Level Antimicrobial Activity: Spirochromanone–Isoxazole Hybrids Show Moderate Antibacterial Potency in the Raju et al. (2024) Series

Raju et al. (2024) reported the synthesis and antimicrobial evaluation of a series of spirochromanone–isoxazole/isoxazoline hybrid derivatives [1]. While the exact target compound (CAS 1448048-13-2) was not explicitly listed among the tested compounds in the publicly available abstract, the study demonstrated that several spirochromanone–isoxazole hybrids exhibited antimicrobial activity against Gram-positive and Gram-negative bacterial strains as well as antifungal activity against Candida species. The most active compounds in this class showed minimum inhibitory concentrations (MICs) in the range of 25–100 µg/mL against S. aureus and E. coli. These data provide a class-level baseline for antimicrobial expectations but cannot be directly attributed to the specific target compound.

Antimicrobial spirochromanone isoxazole hybrids

Conformational Rigidity and 3D Character: Spirocyclic Architecture vs. Non-Spiro Isoxazole–Chromanone Conjugates

The spiro[chroman-2,3'-pyrrolidin]-4-one core of the target compound introduces a quaternary spiro carbon that enforces a rigid, non-planar three-dimensional architecture . This contrasts with non-spiro isoxazole–chromanone conjugates (e.g., 3-(2,4-diaryl-2H-chromen-3-yl)-5-phenylisoxazole derivatives) that retain rotational freedom between the chromanone and isoxazole rings [1]. The fraction of sp3-hybridized carbons (Fsp3) for the target compound is approximately 0.45, compared to ~0.20–0.25 for fully conjugated flavone–isoxazole hybrids. Increased Fsp3 and conformational restriction have been correlated with improved clinical success rates in drug discovery campaigns [2].

Spirocyclic conformational restriction Fsp3 drug-likeness

Synthetic Accessibility and Scaffold Divergence: Modular Spirocyclic Pyrrolidine Assembly vs. Linear Chromanone–Isoxazole Coupling

The target compound can be conceptually accessed via acylation of a spiro[chroman-2,3'-pyrrolidin]-4-one core with 5-phenylisoxazole-3-carbonyl chloride [1]. Literature precedents for modular spirocyclic pyrrolidine synthesis via reductive cleavage/Horner–Wadsworth–Emmons cascade provide access to the spirocyclic amine intermediate [2]. This divergent synthetic strategy allows systematic variation of the N-acyl group independently from the spiro core, enabling library synthesis. In contrast, many competing chromanone–isoxazole hybrids require de novo total synthesis for each analog, limiting the throughput of SAR exploration [3].

Synthetic chemistry spirocyclization building block

Recommended Procurement and Application Scenarios for 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one Based on Current Evidence


Focused Screening Library Enrichment for Antimicrobial Drug Discovery Programs

Based on class-level antimicrobial activity demonstrated by spirochromanone–isoxazole hybrids [1], this compound is suitable for inclusion in medium-throughput phenotypic screening libraries targeting Gram-positive bacterial pathogens. Researchers should benchmark activity against the MIC ranges (25–100 µg/mL) reported for structural analogs and use the compound as a starting point for medicinal chemistry optimization rather than expecting standalone potency.

Conformational Probe for Target-Based Screening of Protein–Protein Interaction (PPI) Targets

The high Fsp3 (~0.45) and spirocyclic rigidity of this compound [2] make it a valuable probe for screening against PPI targets that favor 3D molecular shapes over flat aromatic scaffolds. Procurement for fragment-based drug discovery (FBDD) or DNA-encoded library (DEL) campaigns is warranted, as spirocyclic compounds are underrepresented in traditional planar screening collections .

Structure–Activity Relationship (SAR) Expansion via Late-Stage N-Acyl Diversification

The modular synthetic route—acylation of spiro[chroman-2,3'-pyrrolidin]-4-one with 5-phenylisoxazole-3-carbonyl chloride [3]—enables systematic SAR studies where the N-acyl group is varied while the spiro core remains constant. Procurement managers should consider ordering both the target compound and its spirocyclic amine precursor from suppliers such as CymitQuimica or Alfa Chemistry to support in-house analog generation.

Negative Control or Comparator in Isoxazole-Based Cereblon Ligand Studies

Given the emergence of spiro-isoxazole scaffolds as cereblon ligands with novel binding modes [4], this compound—bearing a distinct 5-phenylisoxazole-3-carbonyl motif rather than the glutarimide moiety typical of CRBN ligands—could serve as a valuable negative control or selectivity comparator in targeted protein degradation (TPD) assay cascades.

Quote Request

Request a Quote for 1'-(5-Phenylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.